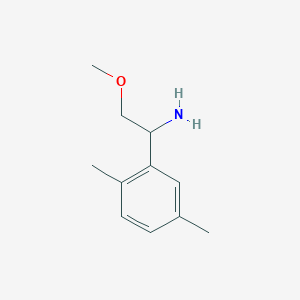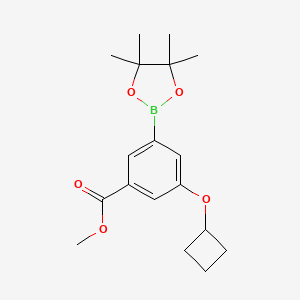
6-(Trifluoromethyl)chromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)chromane is a heterocyclic compound that features a chromane core with a trifluoromethyl group at the 6th position. Chromane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-isopropenylphenols with trifluoroacetic anhydride, which proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
Industrial Production Methods: Industrial production methods for 6-(Trifluoromethyl)chromane are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)chromane can undergo various chemical reactions, including:
Oxidation: The chromane core can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert chromanone derivatives back to chromane.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include chromanone derivatives, reduced chromane compounds, and various substituted chromane derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)chromane and its derivatives involves interactions with various molecular targets and pathways. For example, molecular docking studies have shown that the trifluoromethyl group can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and biological activity . The specific pathways involved depend on the particular derivative and its intended application.
Comparación Con Compuestos Similares
Chromone: A closely related compound with a similar core structure but lacking the trifluoromethyl group.
Chromanone: Another related compound with a chromane core and a ketone group at the 4th position.
Fluorinated Chromanones: Compounds with fluorine atoms at various positions on the chromane core.
Uniqueness: 6-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
Clave InChI |
HHQWCVOFMHXYSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C(F)(F)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)







![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)

